5,8-Dimethylquinazoline-2,4(1H,3H)-dione 5,8-Dimethylquinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 62484-21-3
VCID: VC19461782
InChI: InChI=1S/C10H10N2O2/c1-5-3-4-6(2)8-7(5)9(13)12-10(14)11-8/h3-4H,1-2H3,(H2,11,12,13,14)
SMILES:
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol

5,8-Dimethylquinazoline-2,4(1H,3H)-dione

CAS No.: 62484-21-3

Cat. No.: VC19461782

Molecular Formula: C10H10N2O2

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

5,8-Dimethylquinazoline-2,4(1H,3H)-dione - 62484-21-3

Specification

CAS No. 62484-21-3
Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
IUPAC Name 5,8-dimethyl-1H-quinazoline-2,4-dione
Standard InChI InChI=1S/C10H10N2O2/c1-5-3-4-6(2)8-7(5)9(13)12-10(14)11-8/h3-4H,1-2H3,(H2,11,12,13,14)
Standard InChI Key RIRKSQSHEAGDGB-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=C(C=C1)C)NC(=O)NC2=O

Introduction

Structural Characteristics and Molecular Properties

The core structure of 5,8-dimethylquinazoline-2,4(1H,3H)-dione consists of a bicyclic system featuring a benzene ring fused to a pyrimidinedione moiety. The methyl substituents at positions 5 and 8 introduce steric and electronic modifications that influence its reactivity and intermolecular interactions. X-ray crystallographic studies of analogous compounds, such as 3,8-dimethylquinazoline-2,4(1H,3H)-dione, reveal near-planar arrangements of non-hydrogen atoms, with root-mean-square deviations as low as 0.016 Å . Hydrogen bonding between N–H and carbonyl oxygen atoms facilitates dimer formation, while π–π stacking interactions (centroid distances ≈ 3.6 Å) stabilize crystalline architectures .

Table 1: Key Chemical Identifiers of 5,8-Dimethylquinazoline-2,4(1H,3H)-dione

PropertyValue
CAS Number136764-92-6
Molecular FormulaC10H10N2O2\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{O}_{2}
Molecular Weight190.20 g/mol
IUPAC Name5,8-Dimethylquinazoline-2,4-dione
SynonymsSCHEMBL6669696, DTXSID50741436

Synthetic Routes and Optimization

While explicit protocols for synthesizing 5,8-dimethylquinazoline-2,4(1H,3H)-dione are scarce, methodologies for analogous quinazolinones provide actionable insights. A common approach involves cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions. For example, Feng et al. (2010) synthesized 3,8-dimethylquinazoline-2,4(1H,3H)-dione via refluxing methylanthranilate with urea in acetic acid, achieving yields of 68–72% . Alternative routes employ:

  • Microwave-assisted synthesis to reduce reaction times.

  • Metal-catalyzed cross-coupling for introducing substituents.

  • Solid-phase synthesis for high-throughput library generation.

Recent advances emphasize green chemistry principles, such as solvent-free conditions or ionic liquid media, to enhance sustainability .

Physicochemical Properties and Characterization

Table 2: Spectroscopic Data for Quinazolinone Derivatives

TechniqueKey Features
IR SpectroscopyStrong absorptions at 1700–1750 cm⁻¹ (C=O stretches)
¹H NMRSinglets for methyl groups (δ 2.3–2.6 ppm)
¹³C NMRCarbonyl signals at δ 160–165 ppm
EI-MSMolecular ion peak at m/z 190.1 [M]⁺

Biological Activities and Mechanistic Insights

Although direct studies on 5,8-dimethylquinazoline-2,4(1H,3H)-dione are sparse, its structural analogs exhibit diverse bioactivities:

Insecticidal Applications

The title compound’s structural relative, 3,8-dimethylquinazoline-2,4(1H,3H)-dione, serves as an intermediate in synthesizing potent insecticides targeting chitin synthesis pathways . Methyl groups likely improve bioavailability by modulating hydrophobicity.

Anticancer and Anti-inflammatory Effects

Quinazolinones inhibit kinases (e.g., EGFR) and cyclooxygenase-2 (COX-2), suggesting utility in oncology and inflammation management. Molecular docking studies predict favorable interactions with ATP-binding pockets .

Comparative Analysis with Analogous Derivatives

Table 3: Structural and Functional Comparison of Quinazoline Derivatives

CompoundSubstituentsKey Applications
5-Iodo-1,3-dimethylquinazoline-2,4-dioneIodine at C5, methyl at N1/N3Radiolabeling probes
1,5-Dimethylquinazoline-2,4-dione Methyl at C1/C5Enzyme inhibition studies
3,8-Dimethylquinazoline-2,4-dione Methyl at C3/C8Insecticide development

The position and nature of substituents critically influence bioactivity. For example, iodine at C5 enhances electrophilicity, enabling nucleophilic substitution reactions, while methyl groups at C5/C8 may sterically hinder enzyme interactions.

Future Perspectives and Research Directions

  • Activity Profiling: Systematic evaluation of 5,8-dimethylquinazoline-2,4(1H,3H)-dione against microbial, cancer, and inflammatory targets.

  • Structure-Activity Relationships (SAR): Synthesis of analogs with varied substituents (e.g., halogens, hydroxyl groups) to optimize potency.

  • Drug Delivery Systems: Encapsulation in nanoparticles or liposomes to improve pharmacokinetics.

  • Computational Modeling: Molecular dynamics simulations to predict binding modes and off-target effects.

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